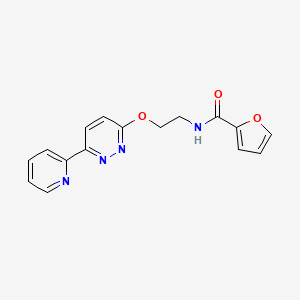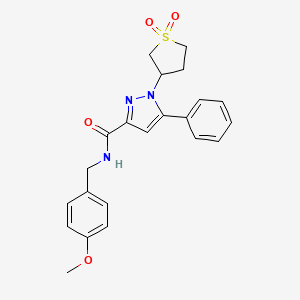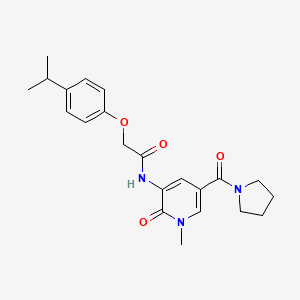
2-(4-isopropylphenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound falls into a category of organic molecules that exhibit a wide range of biological activities. While specific details on this molecule are scarce, research on similar compounds shows the importance of studying their synthesis, molecular structure, and properties to understand their potential applications.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions starting from basic chemical precursors. For example, Ebrahim Saeedian Moghadam et al. (2018) synthesized a novel compound using a multistep reaction derived from indibulin and combretastatin scaffolds, showing the complexity involved in synthesizing these types of molecules (Ebrahim Saeedian Moghadam & M. Amini, 2018).
Molecular Structure Analysis
The molecular structure of related compounds is often determined through spectroscopic methods and crystallography. Sharma et al. (2018) provided a detailed analysis of the molecular structure of a similar compound, revealing how molecular geometry can impact its biological activity (G. Sharma et al., 2018).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are crucial for understanding how these compounds behave under different conditions. For instance, Silaichev et al. (2010) explored the reactions of related compounds, shedding light on their reactivity and potential for transformation into other molecules (P. Silaichev et al., 2010).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the compound's applicability. Zhang et al. (2020) analyzed the structural properties of compounds with N-acetyl side-chains, offering insights into how these properties might influence biological activity (Wenhui Zhang et al., 2020).
科学的研究の応用
Chemical Structure and Interactions
The chemical under discussion is part of a broader category of compounds with complex structures involving pyrrolidine, acetamide, and isopropylphenoxy moieties. These compounds exhibit diverse chemical behaviors and applications in scientific research due to their intricate molecular arrangements. For instance, compounds with similar structures, such as pseudodipeptides, demonstrate unique conformational properties, with specific intra- and intermolecular interactions, such as hydrogen bonding, which could be relevant in understanding the behavior of our compound of interest in various environments (Corbier et al., 2000).
Synthesis and Evaluation
The synthesis and evaluation of similar acetamide derivatives have been explored, indicating the potential for diverse applications in fields like corrosion inhibition. Such studies involve the synthesis of compounds through amidation reactions and subsequent evaluation of their physical properties and efficiencies in specific applications (Yıldırım & Cetin, 2008). This suggests that our compound could be synthesized in a similar manner and its properties could be tailored for specific research applications.
Antioxidant Activity
Derivatives of pyrrolidinone, which is structurally related to our compound, have been investigated for their antioxidant activities. These studies provide insights into the potential of our compound in biological systems, particularly in scavenging free radicals, which is crucial in understanding oxidative stress and its implications in various diseases (Nguyen et al., 2022).
Molecular Docking and Anticancer Properties
Compounds with isopropylphenoxy and acetamide components have been synthesized and evaluated for their anticancer properties through molecular docking studies. This indicates the potential of such compounds, including our chemical of interest, in therapeutic applications, especially in targeting specific receptors involved in cancer progression (Sharma et al., 2018).
特性
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-15(2)16-6-8-18(9-7-16)29-14-20(26)23-19-12-17(13-24(3)22(19)28)21(27)25-10-4-5-11-25/h6-9,12-13,15H,4-5,10-11,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASSONVAPIHQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)

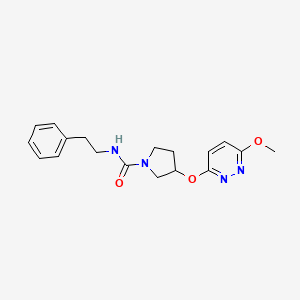
![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)
![2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496877.png)
![(3As,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride](/img/structure/B2496878.png)
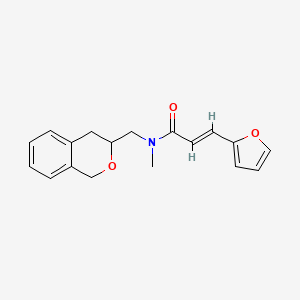
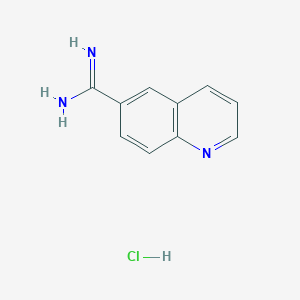
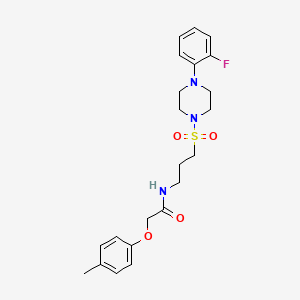
![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)
![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)
